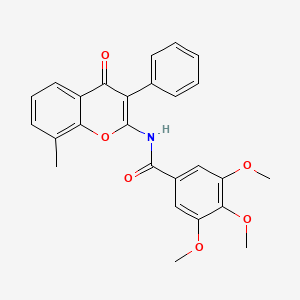

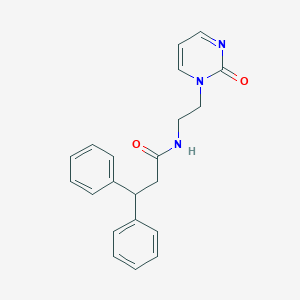

N-(2-methoxybenzyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

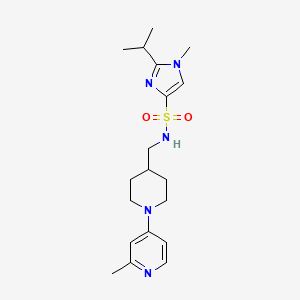

The molecular formula of this compound is C26H24N4O6, and its molecular weight is 488.5. The compound contains several functional groups, including an amide, a nitro group, and a methoxy group.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could direct electrophilic aromatic substitution reactions to occur at certain positions on the benzene ring .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Quinazoline Derivatives: A study explored the synthesis and characterization of N-substituted quinazoline derivatives, which are structurally related to the compound . These derivatives were evaluated for diuretic, antihypertensive, and anti-diabetic potential in rats, indicating their broad application in medicinal chemistry (Rahman et al., 2014).

Antimicrobial and Anticancer Applications

- Antimicrobial and Anticancer Properties: Research on similar compounds, such as N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, revealed their potential in antimicrobial action and demonstrated significant cytotoxic effects on tumor cell lines. This suggests the possibility of anticancer applications for structurally related compounds (Zablotskaya et al., 2013).

Corrosion Inhibition

- Corrosion Inhibition of Mild Steel: Quinazoline Schiff base compounds, closely related to the compound , have been studied for their inhibitory effect on the corrosion of mild steel in hydrochloric acid. This indicates potential applications in corrosion inhibition and material protection (Khan et al., 2017).

Drug Metabolism and Pharmacokinetics

- Drug Metabolism Studies: Studies on deuterium-labeled derivatives of similar compounds, such as AR-A014418, demonstrate the importance of these compounds in pharmacokinetics, specifically in drug absorption and distribution studies (Liang et al., 2020).

Structural and Electrochemical Studies

Crystal Structure and Electrochemical Properties

Investigations into the crystal structure and electrochemical properties of novel quinazoline compounds provide insights into their potential applications in various fields, including material science and molecular electronics (Gudasi et al., 2006).

Electrochemical and Spectroelectrochemical Properties

The study of novel metallophthalocyanines derived from quinazoline compounds sheds light on their electrochemical and spectroelectrochemical properties, relevant in the development of sensors and electronic devices (Kantekin et al., 2015).

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O6/c1-36-23-12-5-2-8-19(23)16-27-24(31)13-14-28-25(32)21-10-3-4-11-22(21)29(26(28)33)17-18-7-6-9-20(15-18)30(34)35/h2-12,15H,13-14,16-17H2,1H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATBTXNTEPXQLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2402464.png)

![(Z)-ethyl 1-cyclohexyl-2-((2,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2402465.png)

![4-(N,N-dipropylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402469.png)

![(1R,6S,7S)-8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B2402477.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2402478.png)

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402481.png)